
EtDO-P4
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de EtDO-P4 implica la reacción de D-treo-1-(3’,4’-etilendioxi)fenil-2-palmitoil amino-3-pirrolidino-1-propanol con reactivos apropiados en condiciones controladas. El compuesto se sintetiza típicamente en un entorno de laboratorio, asegurando una alta pureza y especificidad .
Métodos de producción industrial
Análisis De Reacciones Químicas
Tipos de reacciones
EtDO-P4 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, alterando sus propiedades químicas.
Sustitución: Pueden ocurrir reacciones de sustitución, donde átomos o grupos específicos dentro de la molécula son reemplazados por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores que facilitan las reacciones de sustitución. Las condiciones para estas reacciones generalmente se controlan para garantizar los resultados deseados .
Principales productos formados
Los principales productos formados a partir de las reacciones de this compound dependen del tipo específico de reacción y las condiciones utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos .
Aplicaciones Científicas De Investigación
Chemical Applications
Glycosphingolipid Synthesis Inhibition
EtDO-P4 is primarily utilized as a tool to study glycosphingolipid (GSL) synthesis. By inhibiting glucosylceramide synthase, it plays a crucial role in understanding the biosynthesis pathways of GSLs. This inhibition allows researchers to investigate the effects of GSLs on cell signaling and metabolism.
Case Study: Sialylation Enhancement
A study demonstrated that treatment with this compound enhances the sialylation of recombinant erythropoietin (EPO) produced in Chinese hamster ovary (CHO) cells. The reduction in GSL biosynthesis led to a significant increase in the sialylation levels of rhEPO by approximately 50%, indicating its potential in optimizing glycoprotein production for therapeutic use .
Biological Applications
Cellular Process Investigation
This compound has been investigated for its effects on various cellular processes, including apoptosis and cell signaling pathways. Research indicates that it can modulate the activation of key signaling molecules such as ERK (extracellular-signal-regulated kinase), which is crucial for cell proliferation and survival.
Case Study: Cancer Cell Proliferation
In carcinoma cell lines, this compound treatment resulted in decreased activation of epidermal growth factor receptor (EGFR)-induced ERK signaling, leading to reduced cell proliferation. This suggests that this compound may be utilized in cancer research as a means to inhibit tumor growth by targeting GSLs that interact with growth factor receptors .
Medical Applications
Therapeutic Potential in Cancer Treatment
This compound is being explored for its potential therapeutic applications in cancer, particularly for conditions like Burkitt's lymphoma. Its ability to reduce drug resistance and enhance the efficacy of chemotherapeutic agents makes it a valuable candidate for further pharmacological development.
Data Table: Effects of this compound on Cancer Cell Lines
Cell Line | Treatment Concentration | Effect on Proliferation | Mechanism |
---|---|---|---|
HCT116 | 1 µM | Decreased | Inhibition of GSL synthesis |
MCF7 | 1 µM | Decreased | Inhibition of EGFR signaling |
Industrial Applications
Development of Therapeutic Agents
In industrial settings, this compound is used in the development of new therapeutic agents targeting GSL metabolism. Its unique properties allow researchers to explore novel treatments for diseases associated with GSL dysregulation.
Case Study: Fabry Disease Model
In a mouse model of Fabry disease, this compound was shown to reverse globotriaosylceramide accumulation in endothelial cells, suggesting its potential use in treating lysosomal storage disorders .
Mecanismo De Acción
EtDO-P4 ejerce sus efectos inhibiendo la UDP-glucosa ceramida glucosiltransferasa (UGCG), una enzima involucrada en la síntesis de glicoesfingolípidos. Al inhibir UGCG, this compound disminuye la producción de glicoesfingolípidos, que desempeñan un papel en varios procesos celulares. Esta inhibición conduce a una disminución de la resistencia a los fármacos y una mayor citotoxicidad de los fármacos quimioterapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
D-treo-1-fenil-2-decanoil amino-3-morfolino-1-propanol (d-PDMP): Otro inhibidor de la glucosilceramida sintasa con aplicaciones similares en la investigación.
Eliglustat: Un inhibidor de la glucosilceramida sintasa utilizado en el tratamiento de la enfermedad de Gaucher.
Singularidad
EtDO-P4 es único en su alta potencia y selectividad como inhibidor nanomolar de UGCG. Su capacidad para penetrar las células e inhibir selectivamente la síntesis de glicoesfingolípidos lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .
Actividad Biológica
EtDO-P4 (1-ethylenedioxyphenyl-2-palmitoyl-3-pyrrolidino-propanol) is a potent and specific inhibitor of glycosphingolipid (GSL) synthases, particularly cerebroside synthase. This compound has garnered attention for its potential therapeutic applications, particularly in the context of lysosomal storage disorders and cancer. The following sections delve into the biological activity of this compound, supported by relevant studies and data.
This compound functions primarily by inhibiting the synthesis of specific GSLs, which play critical roles in cellular signaling and membrane integrity. The compound exhibits a low IC50 value of 11 nM against cerebroside synthase, demonstrating its potency compared to other inhibitors like PDMP, which has broader off-target effects . The inhibition of GSL synthesis can lead to alterations in cellular functions, including apoptosis and changes in cell adhesion properties.
Cell Viability and Morphology
In a study involving IMFE1 cells (a model for Fabry disease), treatment with this compound at concentrations of 1 µmol/L did not affect cell growth or morphology significantly. However, at 2.5 µmol/L, a notable increase in cell death was observed . This suggests a concentration-dependent effect where lower concentrations may be tolerated while higher concentrations induce cytotoxicity.
Effects on Glycosphingolipid Levels
This compound treatment resulted in significant reductions in globotriaosylceramide (Gb3) levels within treated cells. Specifically, the compound decreased Gb3 accumulation by inhibiting its synthesis, which is crucial as Gb3 is implicated in oxidative stress and inflammation pathways. The study noted that VCAM-1 expression was also significantly reduced in this compound-treated cells compared to controls .
Sialylation of Recombinant Proteins
Recent research highlighted the role of this compound in enhancing the sialylation of recombinant human erythropoietin (rhEPO) produced in CHO cells. Increased sialylation is beneficial as it improves the pharmacokinetics and therapeutic efficacy of rhEPO . This finding indicates that this compound may have applications beyond GSL inhibition, potentially influencing glycoprotein modifications.
Summary of Biological Activities
The following table summarizes key findings regarding the biological activity of this compound:
Propiedades
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-30(34)32-27(25-33-20-15-16-21-33)31(35)26-18-19-28-29(24-26)37-23-22-36-28/h18-19,24,27,31,35H,2-17,20-23,25H2,1H3,(H,32,34)/t27-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTZZVJOQCCAOR-DLFZDVPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432741 | |
Record name | N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245329-78-6 | |
Record name | N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.